molecular formula C13H16FN3 B8739891 6-Fluoro-1-methyl-3-(4-piperidinyl)-1H-indazole CAS No. 161557-63-7

6-Fluoro-1-methyl-3-(4-piperidinyl)-1H-indazole

Cat. No.: B8739891
CAS No.: 161557-63-7
M. Wt: 233.28 g/mol
InChI Key: UYHMFEUGBDQNAM-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-3-(4-piperidinyl)-1H-indazole is a chemical compound with the molecular formula C14H17FN2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-methyl-3-(4-piperidinyl)-1H-indazole typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-methyl-3-(4-piperidinyl)-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

6-Fluoro-1-methyl-3-(4-piperidinyl)-1H-indazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methyl-3-(4-piperidinyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1-methyl-3-(4-piperidinyl)-1H-indazole stands out due to its unique combination of a fluorine atom and a piperidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

161557-63-7

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

IUPAC Name

6-fluoro-1-methyl-3-piperidin-4-ylindazole

InChI

InChI=1S/C13H16FN3/c1-17-12-8-10(14)2-3-11(12)13(16-17)9-4-6-15-7-5-9/h2-3,8-9,15H,4-7H2,1H3

InChI Key

UYHMFEUGBDQNAM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)F)C(=N1)C3CCNCC3

Origin of Product

United States

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